molecular formula C19H32O2 B14538988 Methyl octadec-7-en-11-ynoate CAS No. 62203-97-8

Methyl octadec-7-en-11-ynoate

Cat. No.: B14538988
CAS No.: 62203-97-8
M. Wt: 292.5 g/mol
InChI Key: OFQHPPSYZIMGQB-UHFFFAOYSA-N
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Description

Methyl octadec-7-en-11-ynoate is an organic compound with the molecular formula C19H32O2. It is an ester derived from octadec-7-en-11-ynoic acid and methanol. This compound is characterized by the presence of both a double bond and a triple bond within its long carbon chain, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-7-en-11-ynoate can be synthesized through various methods. One common approach involves the reaction of octadec-7-en-11-ynoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the use of selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane to oxidize the α-methylene carbon atoms adjacent to the double bond, forming allylic hydroxy derivatives . This method is particularly useful for synthesizing oxygenated derivatives of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-7-en-11-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadec-7-en-11-ynoate has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing various oxygenated fatty acid esters.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of methyl octadec-7-en-11-ynoate involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, the compound undergoes allylic oxidation to form hydroxy derivatives . These reactions are facilitated by the presence of selenium dioxide and tert-butyl hydroperoxide, which act as oxidizing agents.

Comparison with Similar Compounds

Methyl octadec-7-en-11-ynoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both a double bond and a triple bond within its carbon chain, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

62203-97-8

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-7-en-11-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-7,10-11,14-18H2,1-2H3

InChI Key

OFQHPPSYZIMGQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCC=CCCCCCC(=O)OC

Origin of Product

United States

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